Xanthocerasic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthocerasic acid is a natural product found in Xanthoceras sorbifolium with data available.
Scientific Research Applications
HIV-1 Protease Inhibition
Xanthocerasic acid, derived from the wood of Xanthoceras sorbifolia, demonstrates inhibitory effects against HIV-1 protease. It's one of the active compounds identified to hinder the viral protease, vital for the maturation of the HIV-1 virus, suggesting potential applications in HIV-1 treatment (Ma et al., 2000).
Agricultural and Industrial Applications
Xanthoceras sorbifolia seeds, rich in oil with unsaturated very long-chain fatty acids, offer applications in cosmetics and biodiesel production. The seeds’ meal, post oil extraction, is high in protein and essential amino acids, beneficial in agriculture as animal feed or fertilizers. Additionally, the seeds contain saponins, compounds with applications in traditional Chinese medicine and potentially in various industries (Venegas-Calerón et al., 2017).
Anti-Tumor and Radical-Scavenging Activities
Compounds isolated from Xanthoceras sorbifolia, including polyphenols, have been studied for their anti-tumor and radical-scavenging activities. Although these compounds didn't show significant cytotoxicity against various tumor cell lines, they exhibited strong radical-scavenging activity, hinting at their potential in medical and pharmacological applications (Yang et al., 2016).
Cognitive Function Improvement
Research indicates that Xanthoceras sorbifolia husks might have a protective effect on cognitive impairment. Studies suggest that these effects could be linked to the regulation of gut microbiota and metabolic pathways, highlighting potential applications in treating cognitive disorders and understanding the gut-brain axis (Rong et al., 2020).
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S)-2-[(4S,5R,9R,10R,13S,14S,17S)-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)8-7-9-20(26(33)34)21-12-16-30(6)23-10-11-24-27(3,22(23)13-17-29(21,30)5)15-14-25(32)28(24,4)18-31/h8,10,20-22,24,31H,7,9,11-18H2,1-6H3,(H,33,34)/t20-,21-,22-,24+,27+,28+,29-,30+/m0/s1 |
InChI Key |
VOAKMNNRISZQAG-GJFGDYKQSA-N |
Isomeric SMILES |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)CO)C)C)C)C(=O)O)C |
Synonyms |
29-hydroxy-3-oxotirucalla-7,24-dien-21-oic acid xanthocerasic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.